Alirocumab is a fully human monoclonal antibody specifically designed to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9). [, , , , ] It is classified as a biological therapeutic agent and plays a significant role in scientific research exploring cholesterol regulation and cardiovascular disease. [, , , , ] Alirocumab's research applications focus on its impact on lipid metabolism, atherosclerosis development, and potential therapeutic benefits in various cardiovascular disease models.
Alirocumab is a fully human monoclonal antibody specifically designed to inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in cholesterol metabolism. By binding to PCSK9, alirocumab prevents it from interacting with low-density lipoprotein receptors (LDLR), thereby increasing the liver's ability to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream. This mechanism significantly lowers LDL-C levels, making it an essential therapeutic option for patients with hypercholesterolemia, particularly those who are statin-resistant or require additional LDL-C reduction despite statin therapy .
Alirocumab is produced using recombinant DNA technology in Chinese Hamster Ovary cell suspension cultures. It is classified as a monoclonal antibody and falls under the category of lipid-lowering agents, specifically PCSK9 inhibitors. The drug is marketed under the brand name Praluent and has been approved by various international regulatory agencies for the treatment of hypercholesterolemia .
The synthesis of alirocumab involves several key steps:
Alirocumab consists of two heavy chains and two light chains linked by disulfide bonds, forming a Y-shaped structure typical of immunoglobulins. The molecular weight of alirocumab is approximately 51 kDa for the heavy chain and 23 kDa for the light chain, resulting in a total molecular weight of around 150 kDa . The specific amino acid sequence of alirocumab has been optimized for high affinity and specificity towards PCSK9.
Alirocumab primarily engages in non-covalent interactions with PCSK9, inhibiting its ability to bind to LDLR. The reaction can be summarized as follows:
This complex formation prevents PCSK9 from mediating the degradation of LDLR, thereby enhancing LDL clearance from circulation . The pharmacodynamics of this interaction involve target-mediated drug disposition, where the binding of alirocumab to PCSK9 leads to a reduction in free PCSK9 levels in plasma.
The mechanism of action for alirocumab involves several steps:
Alirocumab is primarily utilized in clinical settings for:
Hyperlipidemia is characterized by elevated plasma levels of lipids, including low-density lipoprotein cholesterol (LDL-C), triglycerides, and lipoprotein(a) [Lp(a)]. This dysregulation accelerates atherogenesis through subendothelial accumulation of atherogenic lipoproteins, triggering monocyte recruitment and foam cell formation. Foam cells drive fatty streak development, which evolves into complex plaques via smooth muscle cell proliferation and fibrous cap formation. Cholesterol crystals within advanced plaques activate the NLRP3 inflammasome, amplifying local inflammation and plaque vulnerability [2] [9]. Statins reduce LDL-C by 45–55% but face limitations: hepatic feedback upregulates proprotein convertase subtilisin/kexin type 9 (PCSK9), which degrades LDL receptors (LDLR), and ~20% of patients exhibit statin intolerance. Consequently, up to 80% of high-risk patients fail to achieve guideline-recommended LDL-C targets [1] [4].
LDL particles transport cholesterol to peripheral tissues. Elevated LDL-C (>70 mg/dL) promotes endothelial dysfunction and oxidative modification, enabling LDL infiltration into arterial walls. Modified LDL is engulfed by macrophages via scavenger receptors, forming lipid-laden foam cells. Epidemiological evidence (e.g., Framingham Heart Study) confirms LDL-C as a primary modifiable risk factor for atherosclerotic cardiovascular disease (ASCVD). Genetic studies reveal that gain-of-function mutations in PCSK9 cause autosomal dominant hypercholesterolemia, while loss-of-function variants associate with 15–28% reduced ASCVD risk [2] [4] [9].
PCSK9, a 692-amino acid serine protease, regulates cholesterol homeostasis post-transcriptionally. Synthesized primarily in hepatocytes, PCSK9 undergoes autocleavage in the endoplasmic reticulum, forming a mature enzyme. Secreted PCSK9 binds hepatic LDLR’s epidermal growth factor-like domain A (EGF-A), inducing lysosomal degradation of LDLR instead of receptor recycling. This reduces hepatic LDL-C clearance, elevating plasma LDL-C. PCSK9 also degrades VLDL receptor (VLDLR) and apolipoprotein E receptor 2 (ApoER2) in extrahepatic tissues, though LDLR degradation dominates systemic effects [4] [6] [9].
Domain | Amino Acid Residues | Function | |
---|---|---|---|
Signal Peptide | 1–30 | ER targeting | |
Prodomain | 31–152 | Autocleavage and catalytic inactivation | |
Catalytic Domain | 153–425 | Binds LDLR EGF-A motif | |
C-terminal Domain | 426–692 | Mediates secretion and protein interactions | [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7